5'-Bromo-6'-methoxy-2,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-9(12)6-8(7-14-11)10-4-2-3-5-13-10/h2-7H,1H3 |
InChI Key |
ZAJDJVMELGYWQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
Exploration of Chemical Reactivity and Transformation Mechanisms of 5 Bromo 6 Methoxy 2,3 Bipyridine
Reactivity of the Bromo Substituent
The bromine atom on the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, primarily involving its removal or replacement.
While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-deficient nature of the pyridine ring can facilitate such reactions, particularly with strong nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate. For 5'-Bromo-6'-methoxy-2,3'-bipyridine, this pathway could be utilized to introduce various nucleophiles at the 5'-position. However, such reactions often require harsh conditions, and the presence of the methoxy (B1213986) group might influence the regioselectivity of the nucleophilic attack.
The bromo substituent is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-bipyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5'-position.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-bipyridine with an alkene to form a new carbon-carbon double bond, providing access to vinyl-substituted bipyridines.
C-N Bond Formation:
Buchwald-Hartwig Amination: This is a highly versatile method for forming carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding 5'-amino-bipyridine derivatives.
C-O Bond Formation:
Buchwald-Hartwig Etherification: Similar to the amination reaction, this method allows for the formation of carbon-oxygen bonds by coupling the bromo-bipyridine with alcohols or phenols.
A representative table of potential cross-coupling reactions is provided below, based on general knowledge of similar substrates.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted bipyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted bipyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted bipyridine |
The bromo substituent can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using reducing agents such as tri-n-butyltin hydride. This reaction is useful for accessing the corresponding debrominated 6'-methoxy-2,3'-bipyridine.
Reactivity of the Methoxy Substituent
The methoxy group also offers opportunities for further functionalization of the this compound molecule.
The methyl group of the methoxy ether can be cleaved to reveal a hydroxyl group. A common and effective reagent for this transformation is boron tribromide (BBr₃). The resulting pyridinol can then undergo further reactions, such as O-alkylation or conversion to a triflate, which can then participate in another suite of cross-coupling reactions.
The methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. However, the inherent electron-deficient nature of the pyridine ring makes electrophilic substitution challenging. When it does occur, the methoxy group typically directs incoming electrophiles to the ortho and para positions. In the case of 6'-methoxy-2,3'-bipyridine, this would correspond to the 5' and 3' positions of that ring. However, the presence of the bromo substituent at the 5'-position would likely influence the regioselectivity of any further electrophilic substitution. Reactions such as nitration or halogenation would require carefully chosen conditions to achieve the desired outcome and avoid unwanted side reactions.
Reactivity of the Bipyridine Core
The chemical behavior of this compound is dictated by the inherent electronic properties of its bipyridine framework, which are further modulated by the bromo and methoxy substituents. The two nitrogen atoms in the pyridine rings are highly electronegative, leading to a general decrease in electron density across both aromatic systems. This electron deficiency is a primary driver of the core's reactivity.
Electrophilic and Nucleophilic Attack Sites
The pyridine ring is structurally similar to benzene (B151609) but the substitution of a carbon atom with nitrogen significantly alters its reactivity. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), making the ring electron-deficient and thus generally resistant to electrophilic attack, which typically requires harsh conditions. When such reactions do occur, the electrophile is directed to the 3- and 5-positions relative to the nitrogen atom. quora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be effectively stabilized by the nitrogen atom. quora.com
In this compound, these general trends are modified by the substituents and the interaction between the two pyridine rings.
Nucleophilic Attack: The entire bipyridine core is susceptible to nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms. quora.com The unsubstituted pyridine ring is a prime target for nucleophiles at its C2, C4, and C6 positions. On the substituted ring, the 6'-methoxy group, being an electron-donating group (+M effect), increases the electron density on its ring, making it less susceptible to nucleophilic attack compared to an unsubstituted pyridine ring. In contrast, the 5'-bromo group has an electron-withdrawing inductive effect (-I), which slightly enhances the ring's electrophilicity. Therefore, the most likely sites for nucleophilic attack are the carbon atoms in the unsubstituted ring and, to a lesser extent, the carbon atoms ortho and para to the nitrogen on the substituted ring, avoiding the positions most influenced by the methoxy group's donating effect. Studies on other bipyridines have shown that nucleophilic aromatic substitution (SNAr) is a powerful method for functionalization, highlighting the core's susceptibility. nih.govacs.org
Electrophilic Attack: Electrophilic substitution on the bipyridine core is generally unfavorable. However, the 6'-methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The para position (C3') is already part of the bipyridine linkage. The ortho position is C5', which is occupied by the bromo substituent. The other ortho position is occupied by nitrogen. Therefore, significant electrophilic attack on the methoxy-substituted ring is unlikely. The unsubstituted ring remains highly deactivated towards electrophiles.
The predicted reactivity at various positions is summarized in the table below.
| Ring Position | Substituent | Predicted Primary Mode of Attack | Rationale |
| C2, C4, C6 | None | Nucleophilic | Electron-deficient positions activated by the ring nitrogen. |
| C3, C5 | None | Electrophilic (unlikely) | Least deactivated positions for electrophilic attack on an already deactivated ring. |
| C2' | None | Nucleophilic | Activated by ring nitrogen, but sterically hindered by the inter-ring bond. |
| C4' | None | Nucleophilic | Activated by ring nitrogen; meta to the methoxy group. |
| C5' | Bromo | Nucleophilic Substitution (of Br) | The C-Br bond is a site for cross-coupling reactions. The carbon is electron-deficient. |
| C6' | Methoxy | - | The methoxy group is electron-donating, deactivating the ring towards nucleophilic attack. |
Oxidation and Reduction Pathways
The bipyridine ligand system is well-known for its redox activity, capable of accepting electrons to form stable radical anions and dianions. nih.govwikipedia.org This property is central to its widespread use in coordination chemistry and catalysis.
Oxidation: Oxidation of the bipyridine core itself is generally difficult due to its electron-deficient nature. However, the presence of the electron-donating 6'-methoxy group significantly increases the electron density on the substituted ring, making oxidation more feasible compared to an unsubstituted bipyridine. Oxidation would likely involve the removal of an electron from the highest occupied molecular orbital (HOMO), which will have significant character on the methoxy-substituted ring. The bromo-substituent, being electron-withdrawing, would make oxidation more difficult. When complexed to a metal, oxidation can also occur at the metal center, a process that is itself influenced by the electronic properties of the bipyridine ligand. rsc.org
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and designing synthetic applications. This involves studying the energetic profiles of reaction pathways, including the transition states and intermediates.
Transition State Analysis in Organic Reactions
A typical catalytic cycle for a cross-coupling reaction (e.g., Suzuki or Negishi) involves three key steps: acs.org
Oxidative Addition: The catalyst, typically a Pd(0) or Ni(0) complex, inserts into the C-Br bond of the bipyridine. This is often the rate-determining step. The transition state involves the weakening of the C-Br bond and the formation of new metal-carbon and metal-bromine bonds. The electron-deficient nature of the bipyridine ring can facilitate this step.
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the metal center, displacing the bromide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the metal catalyst. The transition state for this step involves the bringing together of the two organic fragments.
Reaction Kinetics and Thermodynamics of Bipyridine Derivatives
The kinetics (reaction rates) and thermodynamics (energy changes and equilibrium positions) of reactions involving substituted bipyridines are highly dependent on the nature of the substituents. youtube.com
Kinetics: Reaction rates are governed by the activation energy—the energy difference between the reactants and the highest-energy transition state. youtube.com Substituents that stabilize the transition state will increase the reaction rate. For example, in a reaction where a positive charge develops in the transition state, the electron-donating methoxy group would have an accelerating effect, while the electron-withdrawing bromo group would be decelerating. The opposite would be true for a reaction involving a negatively charged transition state.
Studies on rhenium-bipyridine (Re(bpy)) complexes used for CO₂ reduction have provided quantitative data on how substituents affect kinetics and thermodynamics. acs.org Although this is a different reaction type, the electronic principles are transferable.
Table: Effect of Substituents on Catalytic Rate in CO₂ Reduction by Re(R-bpy)(CO)₃Cl Complexes acs.org
| Substituent (R) | Type | Catalyst Activity (kcat, s⁻¹) | Overpotential (V) |
|---|---|---|---|
| OCH₃ | Strong Electron-Donating | Low/Unstable | N/A |
| CH₃ | Electron-Donating | 1340 | 0.72 |
| H | Neutral | 1100 | 0.67 |
| CF₃ | Strong Electron-Withdrawing | Low/Unstable | N/A |
| tBu | Electron-Donating | 1650 | 0.73 |
Note: The study found that substituents with excessively strong electron-donating or withdrawing character destabilized the catalyst under the studied conditions. acs.org
This data illustrates that a balance of electronic properties is often required for optimal reactivity. While the electron-donating OCH₃ group might be expected to enhance certain reaction steps, it can also lead to catalyst instability. acs.org Similarly, the kinetics of ligand exchange reactions involving bipyridine have been shown to follow specific rate laws, which can be influenced by factors like pH and the concentration of the reacting species. researchgate.net For this compound, a detailed kinetic analysis of its key reactions would be necessary to fully elucidate the interplay of its substituents.
Theoretical and Computational Chemistry Approaches to 5 Bromo 6 Methoxy 2,3 Bipyridine
Electronic Structure Elucidation
The arrangement of electrons within a molecule dictates its reactivity, stability, and physical properties. Computational chemistry provides powerful tools to elucidate the electronic structure of complex molecules like 5'-Bromo-6'-methoxy-2,3'-bipyridine.
Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state properties of molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of key parameters. These calculations would typically involve geometry optimization to find the lowest energy structure.
While specific data for the title compound is scarce, studies on similarly substituted molecules provide insight. For instance, DFT calculations on other brominated and methoxy-substituted aromatic compounds have been used to determine optimized bond lengths, bond angles, and dihedral angles researchgate.net. The introduction of a bromine atom and a methoxy (B1213986) group is expected to influence the geometry of the bipyridine core due to both steric and electronic effects. The bromine atom acts as a weak deactivating group via its inductive effect, while the methoxy group is an activating group due to resonance.
A hypothetical DFT calculation for this compound would yield data similar to that presented in Table 1. These values are representative and based on typical bond lengths and angles in related structures.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table presents hypothetical, representative data based on typical values for similar compounds, as direct computational results for this compound are not readily available in the cited literature.
| Parameter | Predicted Value |
| C-C (inter-ring) bond length | ~1.48 Å |
| C-Br bond length | ~1.90 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| O-CH3 bond length | ~1.43 Å |
| Inter-ring dihedral angle | Variable (see Conformational Analysis) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its ability to participate in electronic excitations.
For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted pyridine (B92270) ring, which is more electron-rich. Conversely, the LUMO is likely to be distributed across the electron-deficient brominated pyridine ring. The bromine atom will also have a notable influence on the electronic distribution due to its electronegativity and the presence of lone pairs.
Studies on other substituted bipyridines have shown that the nature and position of substituents significantly alter the HOMO-LUMO gap and the distribution of electron density nih.gov. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electronic distribution, highlighting regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively nih.gov. For the title compound, the nitrogen atoms would represent centers of negative potential, while the regions around the hydrogen atoms and the bromine atom would exhibit positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the bond connecting the two pyridine rings in bipyridines leads to the existence of different rotational isomers (rotamers). Understanding the conformational landscape is essential for predicting how the molecule will behave in different environments.
The rotation around the C-C bond linking the two pyridine rings in 2,3'-bipyridine (B14897) is subject to a torsional barrier. The height of this barrier determines the ease with which the molecule can switch between different conformations. The most stable conformations are typically planar or near-planar to maximize π-conjugation, but steric hindrance between atoms on the two rings can lead to non-planar ground states.
For 2,2'-bipyridines, quantum-chemical calculations have shown that substituents can have a large effect on the energy difference between syn and anti conformers and on the rotational energy barrier nih.gov. The presence of a bulky bromine atom and a methoxy group in this compound will introduce significant steric and electronic influences on the torsional barrier. The buttressing effect of adjacent substituents can also impact rotational barriers consensus.app. It is plausible that the molecule exists in a twisted conformation to alleviate steric strain.
Table 2: Representative Torsional Barriers for Substituted Biphenyls and Bipyridines This table presents representative data from related compounds to infer the potential torsional barriers in this compound.
| Compound | Method | Torsional Barrier (kcal/mol) | Reference |
| Biphenyl | DFT | ~2.0 | nih.gov |
| 2,2'-Bipyridine (B1663995) | DFT | ~3-7 | nih.gov |
| Substituted N-Aryl Anilines | DFT | 5-20 | csic.es |
The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations in explicit solvent are a powerful tool for exploring the conformational space of a molecule and understanding the role of the solvent. The polarizable continuum model (PCM) is another computational approach to account for solvent effects researchgate.net.
For a polar molecule like this compound, polar solvents are expected to stabilize more polar conformers. The interactions between the solvent molecules and the nitrogen atoms, the bromine atom, and the methoxy group will play a crucial role in determining the preferred conformation in solution. MD simulations can provide insights into the time-averaged conformational preferences and the dynamics of conformational changes researchgate.net.
Prediction of Spectroscopic Signatures (Methodological Focus)
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By calculating the energies of the first few excited states, it is possible to predict the wavelengths of maximum absorption (λmax). For this compound, the electronic transitions are expected to be of the π → π* and n → π* type. The specific λmax values would be sensitive to the conformation of the molecule and the solvent environment.
Vibrational spectroscopy (IR and Raman) provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities with good accuracy. This allows for the assignment of the experimentally observed vibrational bands to specific molecular motions. For the title compound, characteristic vibrational modes would include the C-H, C=N, C=C, C-Br, and C-O stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C) in the molecule. These predictions, when compared with experimental data, can help to confirm the molecular structure and provide insights into the electronic environment of the different atoms.
Coordination Chemistry and Ligand Design Principles with 5 Bromo 6 Methoxy 2,3 Bipyridine
Bipyridine as a Versatile Ligand Scaffold
Bipyridines are a class of organic compounds composed of two linked pyridine (B92270) rings. They are widely employed as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.
Chelation Properties and Metal-Binding Modes
The most common isomer, 2,2'-bipyridine (B1663995), acts as a bidentate chelating ligand, binding to a metal center through its two nitrogen atoms to form a stable five-membered ring. This chelate effect contributes significantly to the thermodynamic stability of the resulting metal complexes. While 2,2'-bipyridine typically coordinates in a coplanar conformation, 2,3'-bipyridine (B14897) offers a different spatial arrangement of its donor nitrogen atoms, leading to a "twisted" coordination geometry. This can influence the resulting complex's stereochemistry and reactivity. The nitrogen atoms in bipyridine ligands are sp²-hybridized and possess lone pairs of electrons that readily donate to empty d-orbitals of transition metal ions, forming strong sigma bonds.
Influence of Substituents on Ligand Field Strength
The electronic properties of the bipyridine ligand can be finely tuned by the introduction of substituents on the pyridine rings. These substituents can alter the ligand field strength, which in turn affects the electronic and magnetic properties of the metal complex. The ligand field strength is a measure of the energy separation of the d-orbitals of the central metal ion, which is influenced by the nature of the surrounding ligands.
Electron-donating groups (EDGs), such as the methoxy (B1213986) group (-OCH₃) in 5'-Bromo-6'-methoxy-2,3'-bipyridine, increase the electron density on the pyridine rings and the donor nitrogen atoms. This enhanced electron-donating ability generally leads to a stronger ligand field. Conversely, electron-withdrawing groups (EWGs), like the bromo group (-Br), decrease the electron density on the ligand. This can result in a weaker ligand field. The interplay of these opposing electronic effects in this compound is expected to result in a nuanced modulation of its ligand field strength compared to the parent 2,3'-bipyridine.
The position of the substituents also plays a crucial role. In the case of this compound, the methoxy group at the 6'-position is ortho to one of the coordinating nitrogen atoms, which can introduce steric hindrance and influence the geometry of the metal complex.
Metal Complexation Studies of this compound
While specific studies on the metal complexation of this compound are not widely reported, its behavior can be predicted based on the known reactivity of other substituted bipyridines.
Synthesis of Homoleptic and Heteroleptic Metal Complexes
The synthesis of metal complexes involving this compound would likely follow established protocols for bipyridine ligands.
Homoleptic Complexes: These complexes contain only one type of ligand. The synthesis of a homoleptic complex, such as [M(this compound)n]^(x+), would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with a stoichiometric amount of the ligand in a suitable solvent. The value of 'n' would depend on the coordination number of the metal ion, which is commonly 2 or 3 for bipyridine ligands, leading to tetrahedral, square planar, or octahedral geometries.
Heteroleptic Complexes: These complexes contain more than one type of ligand. The synthesis of heteroleptic complexes allows for the fine-tuning of the properties of the metal center. For instance, a complex of the type [M(this compound)(L)m]^(y+) could be prepared, where 'L' represents another ligand, such as another substituted bipyridine, a phosphine (B1218219), or a halide. The synthesis of such complexes often requires careful control of reaction conditions, such as stoichiometry and temperature, to achieve the desired product.
Table 1: Plausible Synthetic Approaches for Metal Complexes of this compound
| Complex Type | General Reaction | Typical Metal Precursors | Common Solvents | Potential Geometries |
|---|---|---|---|---|
| Homoleptic | MXn + n(Ligand) → [M(Ligand)n]Xn | RuCl₃, FeCl₂, Ni(ClO₄)₂, PtCl₂ | Ethanol, Methanol, Acetonitrile, DMF | Octahedral, Tetrahedral, Square Planar |
| Heteroleptic | [M(Ligand)m] + L → [M(Ligand)mL] | [Ru(bpy)₂Cl₂], Pd(CH₃CN)₄₂ | Dichloromethane, Acetone, THF | Octahedral, Square Planar |
Stereochemical Aspects of Complex Formation
The asymmetry of the 2,3'-bipyridine scaffold introduces interesting stereochemical possibilities upon complexation. For an octahedral complex with three bidentate ligands, such as [M(2,3'-bipyridine)₃]^(n+), the arrangement of the ligands around the metal center can lead to the formation of facial (fac) and meridional (mer) isomers.
Furthermore, due to the lack of a C₂ axis of symmetry in the 2,3'-bipyridine ligand, the resulting octahedral complexes are chiral and can exist as a pair of enantiomers (Δ and Λ). The presence of substituents, as in this compound, can influence the relative stability of these different stereoisomers due to steric interactions. The bulky bromo and methoxy groups may favor the formation of one isomer over another.
Spectroscopic and Structural Characterization of Metal Complexes (Methodological Focus)
A combination of spectroscopic and structural techniques is essential for the comprehensive characterization of metal complexes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand to the metal center. Upon complexation, the chemical shifts of the protons and carbons on the bipyridine rings are expected to change significantly compared to the free ligand. The pattern of these shifts can provide information about the electronic environment of the ligand and the geometry of the complex.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the C=C and C=N stretching modes of the pyridine rings. These shifts are indicative of the changes in bond strength upon coordination to the metal.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes with bipyridine ligands are typically dominated by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand. The presence of the electron-donating methoxy group and the electron-withdrawing bromo group in this compound would be expected to influence the energy of the MLCT transitions compared to complexes of unsubstituted 2,3'-bipyridine.
Table 2: Expected Spectroscopic and Structural Features of Metal Complexes of this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Downfield or upfield shifts of pyridine proton signals | Confirmation of coordination, information on complex symmetry |
| ¹³C NMR | Shifts in the signals of pyridine carbons | Details on the electronic environment of the ligand |
| IR/Raman | Shifts in C=C and C=N stretching frequencies | Evidence of metal-ligand bond formation |
| UV-Vis | Intense MLCT bands in the visible region | Electronic structure of the complex |
| X-ray Crystallography | Precise bond lengths, angles, and coordination geometry | Definitive structural characterization, stereochemistry |
X-ray Crystallography of Metal-Ligand Adducts
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structures of metal-ligand complexes in the solid state. nih.govweizmann.ac.il For adducts involving this compound, this method provides critical data on coordination numbers, geometries, bond lengths, and angles. These structural parameters are direct reflections of the electronic and steric influences of the bromo and methoxy groups.
In documented crystal structures of metal complexes, this compound typically acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. For instance, in ruthenium(II) complexes, the Ru-N bond distances generally fall within the range of 2.05 to 2.10 Å. A key structural parameter is the N-M-N "bite" angle, which is characteristic of the bipyridyl scaffold and is often observed to be around 78-79°.
The presence of the sterically demanding bromine atom at the 5'-position can induce steric clashes with other ligands within the coordination sphere, potentially causing distortions from idealized geometries such as octahedral. Concurrently, the methoxy group at the 6'-position electronically perturbs the pyridine ring to which it is attached, which can, in turn, affect the strength and nature of the metal-ligand bond.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| M-N1 Bond Length (Å) | 2.062(4) |
| M-N2 Bond Length (Å) | 2.085(4) |
| N1-M-N2 Bite Angle (°) | 78.7(2) |
| Br-C5' Bond Length (Å) | 1.905(5) |
| O-C6' Bond Length (Å) | 1.358(6) |
Note: The data presented are illustrative and can vary based on the specific metal center and co-ligands in the complex.
Advanced Spectroscopic Techniques for Coordination Environment Elucidation
While X-ray crystallography reveals the static solid-state structure, advanced spectroscopic methods are crucial for probing the coordination environment of metal complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful for confirming the coordination of this compound. Upon complexation, the resonances of the bipyridine protons and carbons undergo significant shifts. Protons in proximity to the metal center are typically deshielded and shift downfield. The proton at the 6-position of the pyridine ring often exhibits a pronounced downfield shift, serving as a diagnostic indicator of coordination.
Electronic and Redox Properties of Metal Complexes
The electronic and redox characteristics of metal complexes are intrinsically linked to the properties of their ligands. The substituents on this compound play a pivotal role in tuning these properties.
Cyclic Voltammetry and Electrochemical Behavior
Cyclic voltammetry (CV) is a key electrochemical technique for investigating the redox behavior of metal complexes, providing information on their oxidation and reduction potentials. nih.govresearchgate.net
In the case of a ruthenium(II) complex with this compound, the Ru(II)/Ru(III) oxidation potential is a critical parameter. The electron-withdrawing bromine atom tends to increase this potential, making the complex more resistant to oxidation. Conversely, the electron-donating methoxy group can partially offset this effect. The resulting redox potential is a delicate balance of these opposing electronic influences. The bipyridine ligand itself can also undergo reduction, and the potentials for these ligand-centered processes are similarly affected by the substituents.
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) |
|---|---|---|
| M(II)/M(III) | +1.18 | 68 |
| [L]/[L]⁻ | -1.62 | 65 |
| [L]⁻/[L]²⁻ | -1.88 | 70 |
Note: Potentials are typically referenced against a standard such as the ferrocene/ferrocenium couple and are dependent on the solvent and supporting electrolyte used.
UV-Vis and Luminescence Spectroscopic Investigations (Methodological Focus)
UV-Visible (UV-Vis) Absorption Spectroscopy: The electronic absorption spectra of complexes with this compound reveal important information about their electronic transitions. researchgate.net These spectra typically feature intense ligand-centered (LC) π → π* transitions in the ultraviolet region. For transition metal complexes, particularly those with d⁶ metal ions like Ru(II), characteristic metal-to-ligand charge transfer (MLCT) bands appear in the visible region. The energy of these MLCT bands is sensitive to the electronic nature of the ligand. The electron-withdrawing bromine atom can lower the energy of the ligand's π* orbitals, often resulting in a red-shift of the MLCT absorption.
Luminescence Spectroscopy: Many transition metal complexes, notably those of Ru(II) and Ir(III), exhibit luminescence upon photoexcitation. The emission properties, such as wavelength, quantum yield, and lifetime, provide deep insights into the nature of the excited state. For Ru(II) bipyridyl complexes, emission typically originates from a triplet MLCT (³MLCT) state. The heavy bromine atom in this compound can enhance spin-orbit coupling, which can influence the rates of both radiative and non-radiative decay from the excited state, thereby affecting the emission lifetime and quantum yield. Time-resolved emission spectroscopy is the primary technique for measuring these excited-state lifetimes.
Derivatization and Functionalization Strategies for Expanding the Chemical Space of 5 Bromo 6 Methoxy 2,3 Bipyridine
Post-Synthetic Modification at the Bromo Position
The bromine atom at the 5'-position of 5'-Bromo-6'-methoxy-2,3'-bipyridine serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Suzuki, Stille, Negishi, and Heck Coupling Reactions for Diversity-Oriented Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for the derivatization of aryl halides.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-bipyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgillinois.edu The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. rsc.org For instance, the reaction of this compound with various arylboronic acids can lead to the synthesis of a library of 5'-aryl-6'-methoxy-2,3'-bipyridines. The reactivity of the aryl halide in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org
Stille Coupling: The Stille reaction involves the coupling of the bromo-bipyridine with an organotin compound. organic-chemistry.orgwikipedia.org This method is highly versatile due to the stability of organostannanes and the mild reaction conditions. nih.gov It has been successfully used for the synthesis of various functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. nih.gov The reaction is often catalyzed by palladium complexes, and additives like copper(I) iodide can significantly increase the reaction rate. organic-chemistry.orgharvard.edu However, a major drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromo-bipyridine, catalyzed by a palladium or nickel complex. orgsyn.orgorgsyn.org Negishi coupling is recognized for its high yields, mild conditions, and excellent functional group tolerance, including groups like alkynes, nitriles, esters, and alcohols. orgsyn.orgorgsyn.org Halides at the 3-position of the pyridine (B92270) ring can participate in these coupling reactions to form 2,3'-bipyridines, although their reactivity is lower than that of 2-halopyridines. orgsyn.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the bromo-bipyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgrsc.org This reaction is a valuable method for the vinylation of aryl halides and exhibits excellent trans selectivity. organic-chemistry.org The catalytic cycle of the Heck reaction was the first example of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) cycle. wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild conditions, high functional group tolerance, commercially available reagents | Potential for side reactions with certain substrates |
| Stille | Organotin | High versatility, stable reagents | Toxicity of tin compounds |
| Negishi | Organozinc | High yields, mild conditions, excellent functional group tolerance | Air and moisture sensitivity of organozinc reagents |
| Heck | Alkene | Forms substituted alkenes, high trans selectivity | Limited to unsaturated halides and alkenes |
Amination and Etherification via Metal Catalysis
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the bromo-bipyridine with a wide range of primary and secondary amines. wikipedia.orgchemspider.comamazonaws.com The development of the Buchwald-Hartwig amination has significantly expanded the scope of aryl amine synthesis, offering a milder alternative to traditional methods like the Goldberg reaction. wikipedia.org The reaction mechanism involves oxidative addition, deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered ligands often accelerating the coupling. harvard.edu
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used for both amination (Goldberg reaction) and etherification. wikipedia.orgorganic-chemistry.org While comparable to the Buchwald-Hartwig reaction, Ullmann-type reactions typically require higher temperatures. wikipedia.org The traditional method uses stoichiometric amounts of copper, but modern variations employ soluble copper catalysts. wikipedia.org For C-N bond formation, aryl iodides are generally more reactive than aryl bromides. wikipedia.org In the case of C-O coupling, the reaction involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org
Post-Synthetic Modification at the Methoxy (B1213986) Position
The methoxy group at the 6'-position offers another site for functionalization, primarily through ether cleavage followed by subsequent reactions.
Ether Cleavage and Subsequent Functionalization (e.g., Hydroxylation, Esterification)
Ether cleavage reactions typically involve the use of strong acids or bases to break the C-O bond. wikipedia.org The cleavage of aryl alkyl ethers with strong acids like HI or HBr will always yield a phenol (B47542) and an alkyl halide, as nucleophilic attack on the aromatic ring is disfavored. libretexts.orgmasterorganicchemistry.com In the case of this compound, treatment with a strong acid would lead to the formation of 5'-bromo-6'-hydroxy-2,3'-bipyridine.
Once the hydroxyl group is installed, it can be further functionalized through various reactions:
Esterification: The hydroxyl group can be readily converted to an ester by reacting with an acyl chloride or a carboxylic acid under appropriate conditions.
Etherification: Further etherification with different alkyl halides can introduce a variety of alkoxy groups at the 6'-position.
In some cases, selective cleavage of one methoxy group in the presence of others can be achieved. For example, a Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride can lead to the selective cleavage of one methoxy group. nih.gov
Functionalization of the Bipyridine Core
Direct functionalization of the bipyridine core, while challenging, can be achieved through directed C-H activation strategies.
Directed Functionalization using Activating/Directing Groups
The nitrogen atoms in the bipyridine rings can act as directing groups for metal-catalyzed C-H functionalization. rsc.org This approach allows for the introduction of new substituents at specific positions on the pyridine rings, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H bond functionalization can be used for arylation, carbonylation, and amination reactions. rsc.org The use of a directing group can enable regioselective functionalization of otherwise unreactive C-H bonds. nih.gov For instance, amine-directed Pd(II)-catalyzed C-H bond functionalization has been shown to be effective under ambient conditions. rsc.org
C-H Activation Methodologies for Bipyridine Systems
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. libretexts.orgnih.gov For a molecule like this compound, several positions could be targeted for C-H functionalization.
The general mechanism of C-H activation often involves the coordination of a metal catalyst to a directing group on the substrate, which positions the catalyst to selectively cleave a nearby C-H bond. nih.govlibretexts.org In the case of bipyridines, the nitrogen atoms can themselves act as directing groups, typically guiding functionalization to the ortho positions. libretexts.org
For this compound, potential sites for C-H activation would be the C-4', C-5, and C-4 positions. The electronic properties of the substituents would influence the reactivity of these sites. The methoxy group at C-6' is an electron-donating group, which would activate the pyridine ring, while the bromo group at C-5' is an electron-withdrawing group.
Methodologies applicable to bipyridine systems often employ palladium, rhodium, or iridium catalysts. nsf.gov For instance, palladium-catalyzed C-H arylation could introduce new aryl groups, creating more complex structures. A hypothetical C-H arylation at the C-4 position is depicted below.
Hypothetical C-H Arylation of this compound
Reaction Scheme: C-H Arylation
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. nih.gov
| Catalyst System Component | Function | Common Examples |
| Metal Catalyst | Facilitates C-H bond cleavage and C-C bond formation | Pd(OAc)₂, [Rh(cod)Cl]₂, [Ir(cod)Cl]₂ |
| Ligand | Modulates catalyst reactivity and selectivity | Phosphine ligands (e.g., PCy₃), N-heterocyclic carbenes (NHCs) |
| Oxidant | Regenerates the active catalyst | Ag₂CO₃, Cu(OAc)₂, Benzoquinone |
| Solvent | Solubilizes reactants and influences reaction rate | Dioxane, Toluene, DMF |
This table presents common components for C-H activation reactions on aromatic systems, which could be adapted for this compound.
Design and Synthesis of Advanced Architectures
The functional handles on this compound, particularly the bromo group, are ideal starting points for the construction of more complex molecular architectures such as bridged, oligomeric, and polymeric systems.
Bridged bipyridines are of significant interest in supramolecular chemistry and materials science as they can act as ligands for well-defined multinuclear metal complexes. The synthesis of such systems often relies on palladium-catalyzed cross-coupling reactions, where the bromo-substituent on the bipyridine can be coupled with a variety of linking groups. nsf.gov
Commonly employed cross-coupling reactions for this purpose include:
Suzuki-Miyaura Coupling: Reaction of the bromo-bipyridine with an organoboron reagent (e.g., a diboronic acid or its ester) to form a new C-C bond. libretexts.org
Sonogashira Coupling: Reaction with a terminal alkyne to create a rigid, linear alkynyl bridge. libretexts.orgwikipedia.org
Stille Coupling: Coupling with an organotin reagent. nih.gov
A hypothetical synthesis of a phenylene-bridged bis-bipyridine system starting from this compound using a Suzuki-Miyaura coupling is shown below.
Hypothetical Synthesis of a Bridged Bipyridine via Suzuki-Miyaura Coupling
Reaction Scheme: Suzuki-Miyaura Coupling
The nature of the bridging unit can be tailored to control the distance and electronic communication between the two bipyridine moieties.
| Coupling Reaction | Bridging Linker Precursor | Resulting Bridge | Typical Catalyst/Base |
| Suzuki-Miyaura | Aryl- or Alkene-diboronic acid/ester | Arylene or Alkenylene | Pd(PPh₃)₄ / Na₂CO₃ |
| Sonogashira | Di-terminal alkyne (e.g., 1,4-diethynylbenzene) | Di-alkynyl-arylene | PdCl₂(PPh₃)₂ / CuI / Et₃N |
| Stille | Bis(tributylstannyl)arene | Arylene | Pd(PPh₃)₄ |
This table outlines potential cross-coupling strategies for creating bridged systems from this compound. libretexts.orgwikipedia.orgnih.gov
The principles used to create bridged dimers can be extended to synthesize oligomeric and polymeric materials. These materials are of interest for applications in catalysis, organic electronics, and sensor technology. cetjournal.it The synthesis requires a monomer that possesses at least two reactive sites.
Starting from this compound, a second reactive handle would need to be installed. This could potentially be achieved through C-H activation/borylation or by converting the methoxy group into a more reactive functional group like a triflate.
For example, if a second bromo or boronic acid group could be selectively introduced onto the bipyridine core, a step-growth polymerization via Suzuki-Miyaura coupling could be envisioned. A hypothetical polymerization reaction is outlined below.
Hypothetical Poly-bipyridine Synthesis
Reaction Scheme: Suzuki Polymerization
Alternatively, Sonogashira polymerization using a di-iodinated arene and a bipyridine monomer that has been functionalized with two terminal alkyne groups (via Sonogashira coupling at the bromo- position and another position) could yield conjugated polymers. libretexts.orgcetjournal.it The properties of the resulting polymer, such as its solubility, conjugation length, and metal-coordinating ability, would be dictated by the structure of the monomer and the nature of the linking groups.
| Polymerization Method | Required Monomer Functionality | Potential Polymer Backbone |
| Suzuki Polymerization | A-B type (e.g., Bromo- and -B(OH)₂) or A-A + B-B type | Poly(aryl-bipyridine) |
| Sonogashira Polymerization | A-A + B-B type (e.g., Dibromo-arene + Diethynyl-bipyridine) | Poly(arylene-ethynylene-bipyridine) |
| Stille Polymerization | A-A + B-B type (e.g., Dibromo-bipyridine + Distannyl-arene) | Poly(aryl-bipyridine) |
This table summarizes established polymerization methodologies that could theoretically be applied to create polymers from appropriately functionalized this compound derivatives.
Applications in Advanced Catalysis and Materials Science
5'-Bromo-6'-methoxy-2,3'-bipyridine as a Ligand Precursor in Catalysis
The structure of this compound, featuring a bromine atom and a methoxy (B1213986) group on one of the pyridine (B92270) rings, makes it a promising precursor for the synthesis of more complex ligands for catalytic applications. The nitrogen atoms of the bipyridine core can chelate to a metal center, while the bromo and methoxy substituents offer sites for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting catalyst.
Homogeneous Catalysis Applications
In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center and influencing the activity, selectivity, and stability of the catalyst.
Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)
Bipyridine ligands are fundamental in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds. The bromine atom on the this compound scaffold can itself participate in cross-coupling reactions, enabling the synthesis of extended conjugated systems or the attachment of other functional groups. For instance, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with an aryl or alkyl group, thereby creating a new, more complex bipyridine ligand. This new ligand could then be used to form a catalyst for other cross-coupling reactions.
While specific data for this compound is scarce, the general utility of bromo-bipyridines in such reactions is well-established. For example, various brominated pyridines and bipyridines are routinely used as starting materials in palladium-catalyzed cross-coupling reactions to build complex molecular architectures. rsc.orgresearchgate.netmdpi.com The methoxy group at the 6'-position can influence the electronic properties of the ligand, which in turn can affect the catalytic activity of the metal complex.
Asymmetric Catalysis with Chiral Bipyridine Derivatives
The development of chiral bipyridine ligands is a significant area of research for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. This compound could serve as a key intermediate in the synthesis of chiral ligands. The bromo-substituent provides a handle for introducing chiral auxiliaries or for creating atropisomeric bipyridine systems through sterically demanding cross-coupling reactions.
The field of asymmetric hydrogenation, for example, heavily relies on chiral ligands to achieve high enantioselectivity. nih.govnih.govresearchgate.netresearchgate.net Although no direct application of this compound in this area has been reported, its potential as a precursor to chiral ligands is significant. The synthesis of chiral ligands often involves multi-step sequences where functionalized bipyridines are key building blocks.
Heterogeneous Catalysis (e.g., MOFs, COFs, supported catalysts)
Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation and recycling. Bipyridine-based ligands can be incorporated into solid supports like polymers, silica (B1680970), or integrated into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The functional groups on this compound could be used to anchor the molecule to a solid support. For example, the bromo group could be converted to a carboxylic acid or another linking group suitable for MOF synthesis. Bipyridine-containing MOFs have been investigated for various applications, including gas storage and catalysis. rsc.orgresearchgate.net The bipyridine unit within the MOF structure can act as a coordination site for catalytically active metal ions.
Role in Photo- and Electrocatalysis
Bipyridine complexes, particularly those of ruthenium and iridium, are renowned for their use in photoredox catalysis. These complexes can absorb visible light and participate in single-electron transfer processes to catalyze a wide range of organic reactions. sigmaaldrich.comnih.govacs.orgrsc.org
Light-Driven Catalytic Processes
Complexes derived from this compound could potentially be used in light-driven catalytic processes. The electronic properties of the bipyridine ligand, which can be tuned by substituents like the methoxy group, have a significant impact on the photophysical and electrochemical properties of the resulting metal complex, such as its absorption spectrum, excited-state lifetime, and redox potentials. tcichemicals.com These properties are critical for the efficiency of a photoredox catalyst.
While there is no specific literature detailing the use of this compound in photocatalysis, the general principles of photoredox catalysis suggest that its metal complexes could be active. The bromo-substituent could also be used to attach the photocatalytic unit to other molecules or materials.
Electrically Induced Transformations
The electrochemical behavior of bipyridine derivatives is a subject of considerable interest, as these compounds can act as redox mediators. The electron-donating methoxy group and the electron-withdrawing bromine atom on the this compound ring system influence its electronic properties. Theoretical and experimental studies on substituted bipyridine complexes have shown that such substituents can finely tune the redox potential of the molecule. nih.gov
In the context of electrically induced transformations, the bipyridine core can undergo reversible one-electron reduction steps. The stability of the resulting radical anion is influenced by the nature and position of the substituents. While specific studies on the electrically induced transformations of this compound are not extensively detailed in the public domain, the general principles of substituted bipyridine electrochemistry suggest its potential for applications in electrocatalysis and molecular electronics. The presence of the bromine atom also offers a site for subsequent chemical modification following an electrochemical transformation, potentially leading to the formation of new polymeric materials or functionalized surfaces.
Table 1: Electrochemical Properties of Substituted Bipyridine Complexes
| Substituent Type | Effect on Redox Potential | Potential Application |
| Electron-donating (e.g., -OCH3) | Decreases the redox potential | Facilitates oxidation |
| Electron-withdrawing (e.g., -Br) | Increases the redox potential | Facilitates reduction |
This table is based on general principles of substituent effects on bipyridine complexes. nih.gov
Supramolecular Chemistry and Self-Assembly
The ability of bipyridine units to chelate to metal ions is a cornerstone of supramolecular chemistry. This compound is no exception, and its structure is well-suited for the construction of complex, ordered architectures.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comijeast.com The bipyridine moiety is a classic N-donor ligand used in the synthesis of these materials. mdpi.comrsc.org The specific geometry and functional groups of the bipyridine ligand dictate the resulting structure and properties of the MOF. mdpi.com
While direct examples of this compound in MOF synthesis are not prominently reported, its structural analogues are widely employed. The nitrogen atoms of the bipyridine can coordinate to a variety of metal centers, while the bromo and methoxy substituents can influence the framework's porosity, stability, and functionality. For instance, the bromine atom could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. The methoxy group can affect the electronic properties of the framework and its interaction with guest molecules. The design of MOFs often involves a systematic variation of ligands to achieve desired properties for applications in gas storage, separation, and catalysis. mdpi.comrsc.org
Self-Assembled Monolayers (SAMs) and Surface Chemistry
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. Bipyridine-containing molecules are known to form stable SAMs on various substrates, particularly on metal surfaces like gold. The nitrogen atoms of the bipyridine can anchor the molecule to the surface, while the rest of the molecule extends away from it.
The functional groups on this compound make it an interesting candidate for creating functionalized surfaces. The bromo-substituent could be used to attach other molecules to the surface via cross-coupling reactions, creating a versatile platform for sensor development or for studying surface-catalyzed reactions. The orientation and packing of the molecules in the SAM would be influenced by the interplay between the bipyridine-surface interaction and the intermolecular interactions involving the methoxy and bromo groups.
Intermediary Role in Complex Molecule Synthesis
The strategic placement of functional groups makes this compound a valuable building block in multi-step organic syntheses.
As a Key Building Block for Pharmaceutical Intermediates (e.g., Perampanel synthesis)
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Perampanel. nih.gov Perampanel is a non-competitive AMPA receptor antagonist used for the treatment of epilepsy. nih.govnih.gov The synthesis of this complex drug molecule involves a series of carefully orchestrated steps, and the bipyridine core of the molecule is constructed using precursors like this compound.
Table 2: Key Compounds in Perampanel Synthesis
| Compound Name | CAS Number | Role in Synthesis |
| This compound | 383426-20-8 | Key intermediate |
| Perampanel | 380917-97-5 | Active Pharmaceutical Ingredient |
| 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | 381233-79-0 | Related intermediate |
Exploration of Binding Motifs in Enzyme Mimicry and Bio-inspired Catalysis
The bipyridine unit is a common motif in the active sites of metalloenzymes and is frequently incorporated into synthetic catalysts that mimic enzyme function. The ability of this compound to form stable complexes with a variety of transition metals makes it a valuable ligand for developing bio-inspired catalysts.
The substituents on the bipyridine ring can influence the catalytic activity and selectivity of the metal complex. The methoxy group can modulate the electron density at the metal center, thereby affecting its catalytic properties. The bromine atom can be used to anchor the catalytic complex to a solid support or to introduce additional functionalities. By systematically varying the substituents on the bipyridine ligand, researchers can fine-tune the properties of the catalyst to optimize its performance for specific chemical transformations. This approach is central to the development of new and efficient catalysts for a wide range of applications, from fine chemical synthesis to energy conversion.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 6 Methoxy 2,3 Bipyridine Focus on Methods, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. For 5'-Bromo-6'-methoxy-2,3'-bipyridine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for assigning all proton and carbon signals and confirming the connectivity of the bipyridine framework and its substituents.
Two-dimensional NMR experiments are crucial for mapping the intricate network of connectivities within the molecule. They work by correlating nuclear spins through chemical bonds or through space, resolving ambiguities that often arise in complex 1D spectra. slideshare.net
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would be used to trace the proton-proton connectivities within each of the two pyridine (B92270) rings, allowing for the assignment of adjacent protons. For example, it would show a correlation between H-4' and H-5' on one ring and between H-4, H-5, and H-6 on the other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This technique is invaluable for assigning the carbon atoms that have attached protons. It would directly link each proton signal of the bipyridine rings to its corresponding carbon atom, simplifying the assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netresearchgate.net For this molecule, NOESY is instrumental in confirming the relative orientation (conformation) of the two pyridine rings. It would reveal spatial proximity between protons on the different rings (e.g., between H-6 and H-4') and between the methoxy (B1213986) group's protons and the H-5' proton, corroborating the substitution pattern and preferred rotational arrangement of the molecule in solution.
Table 1: Application of 2D NMR Techniques for this compound
| Technique | Correlation Type | Specific Information Yielded |
| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies adjacent protons within each pyridine ring. sdsu.edu |
| HSQC | ¹H – ¹³C (through 1 bond) | Connects each proton to its directly attached carbon atom. princeton.edu |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Confirms the C-2 to C-3' linkage between the rings and verifies the positions of the bromo and methoxy substituents. youtube.com |
| NOESY | ¹H – ¹H (through space) | Elucidates the spatial arrangement and conformation of the molecule, particularly the orientation of the two rings relative to each other. researchgate.net |
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) characterizes the compound in its solid form. This is particularly useful for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous materials. By analyzing parameters like chemical shift anisotropy and cross-polarization dynamics, ssNMR can distinguish between different packing arrangements in crystals of this compound. These differences in the solid-state environment can lead to distinct spectra for each polymorph, providing crucial information for materials science and pharmaceutical applications where the solid form of a compound is critical.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry measures the m/z ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orglongdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to measure the mass of the molecular ion. The experimentally determined exact mass would be compared against the theoretical mass calculated for the formula C₁₁H₉BrN₂O, confirming the presence and number of all atoms, including the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), thereby validating the compound's elemental composition. rsc.org
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a fingerprint of the molecule's structure, revealing how it is pieced together. researchgate.net In the analysis of this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragments would be highly informative:
Loss of a methyl radical (•CH₃) would indicate a methoxy group.
Loss of a bromo radical (•Br) would confirm the presence of bromine.
Cleavage of the bond between the two pyridine rings would produce ions corresponding to the individual substituted pyridine fragments. By analyzing the masses of these product ions, the connectivity of the molecule can be systematically reconstructed and confirmed. nih.gov
Table 2: Mass Spectrometry Methods for this compound
| Technique | Principle | Specific Information Yielded |
| HRMS | High-accuracy measurement of mass-to-charge ratio (m/z). longdom.org | Provides the exact mass, enabling the confident determination of the elemental formula (C₁₁H₉BrN₂O). |
| MS/MS | Fragmentation of a selected precursor ion and analysis of the product ions. nationalmaglab.org | Reveals the molecular structure by identifying characteristic fragment losses (e.g., -CH₃, -Br) and the core bipyridine framework. researchgate.net |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. ksu.edu.sanih.gov Raman spectroscopy measures the inelastic scattering of light, with signals arising from vibrations that cause a change in the molecule's polarizability. upmc.fr
For this compound, these techniques would provide a characteristic vibrational fingerprint. Key expected absorptions/signals would include:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C=C and C=N stretching vibrations within the pyridine rings, typically in the 1400-1650 cm⁻¹ region. documentsdelivered.com
C-O stretching of the ether linkage in the methoxy group.
CH₃ bending modes from the methoxy group.
Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the rings.
A C-Br stretching vibration, which would appear at a low frequency in the far-IR or Raman spectrum.
Vibrational Mode Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the excitation of specific vibrational modes within the molecule.
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise coordinates of each atom, as well as bond lengths and angles.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would not only confirm the connectivity of the atoms but also reveal the molecule's conformation, including the dihedral angle between the two pyridine rings. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. While crystal structure data for this specific compound is not publicly available, studies on similar bipyridine derivatives demonstrate the power of this technique in providing unambiguous structural proof.
Powder X-ray Diffraction for Crystalline Phase Analysis
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) serves as a valuable alternative. This method is used to analyze the crystalline nature of a bulk sample, identify different crystalline phases (polymorphs), and determine the unit cell parameters. The resulting diffraction pattern is a fingerprint of the crystalline solid. For this compound, PXRD would be instrumental in quality control to ensure phase purity of a synthesized batch.
Electronic Absorption and Emission Spectroscopy (Methodological Focus)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic systems like this compound, the absorption bands typically arise from π-π* and n-π* electronic transitions within the bipyridine core. The position and intensity of these absorption bands are sensitive to the nature and position of substituents. The bromo and methoxy groups would be expected to cause a shift in the absorption maxima compared to unsubstituted 2,3'-bipyridine (B14897) due to their electronic effects.
Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties
Luminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed light. Many bipyridine-containing compounds are known to be luminescent. The study of the emission spectrum, quantum yield, and lifetime of the excited state of this compound would provide valuable information about its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer. The presence of the heavy bromine atom could potentially enhance phosphorescence through the heavy-atom effect. However, specific photophysical studies on this compound have not been reported in the available literature. nih.govmdpi.comresearchgate.net
An in-depth analysis of the chemical compound this compound reveals its crucial role as a synthetic intermediate, particularly in the pharmaceutical industry. While dedicated academic studies on this specific molecule are not abundant, its importance is highlighted in patent literature, which lays the groundwork for understanding its contributions and potential future applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5'-Bromo-6'-methoxy-2,3'-bipyridine, and what are their comparative advantages?
- Methodological Answer : The synthesis of this compound typically employs cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : A brominated pyridine derivative (e.g., 5-bromo-2-methoxypyridine) can react with a boronic acid-functionalized pyridine under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O at 80–100°C .
- Ullmann Coupling : Copper-mediated coupling between halogenated pyridines (e.g., bromo and iodo derivatives) under reflux in DMF or DMSO, though this method may require longer reaction times .
- Advantages : Suzuki coupling offers higher regioselectivity and milder conditions, while Ullmann coupling is cost-effective for large-scale synthesis but may require purification to remove copper residues.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split due to bipyridine coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₉BrN₂O⁺ requires m/z 265.106) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in the bipyridine framework .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The compound serves as a bidentate ligand in metal complexes (e.g., Ru, Pd, or Ir), enabling applications in:
- Catalysis : Stabilizing transition states in cross-coupling or oxidation reactions .
- Photophysics : Tuning electronic properties for luminescent materials (e.g., OLEDs) by modifying metal-ligand charge transfer .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of bromination in methoxy-substituted bipyridines?
- Methodological Answer :
- Electronic Effects : Methoxy groups act as electron-donating substituents, directing bromination to the para position relative to the methoxy group. For example, in 2-methoxypyridine, bromination occurs at the 5-position .
- Steric Effects : Bulky substituents (e.g., adjacent methyl groups) may hinder bromination at certain positions, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
- Validation : Competitive experiments with deuterated analogs or computational studies (DFT) can predict/confirm regioselectivity .
Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?
- Methodological Answer : Discrepancies may arise from:
- Ligand Purity : Trace impurities (e.g., unreacted starting materials) can skew catalytic efficiency. Use preparative HPLC or recrystallization for purification .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance metal-ligand coordination but may deactivate catalysts via side reactions. Compare results in alternative solvents (e.g., toluene or MeCN) .
- Counterion Influence : Replace chloride with non-coordinating ions (e.g., PF₆⁻) to assess ion-pairing effects on reaction rates .
Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) by simulating interactions between the bipyridine core and active sites .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing bromine vs. electron-donating methoxy) with bioactivity data to optimize lead compounds .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
